molecular formula C14H8ClNO2 B8724000 4-Chloro-N-phenylphthalimide CAS No. 26491-49-6

4-Chloro-N-phenylphthalimide

Cat. No. B8724000
CAS RN: 26491-49-6
M. Wt: 257.67 g/mol
InChI Key: RLXKJHQKSUMZIZ-UHFFFAOYSA-N
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Description

4-Chloro-N-phenylphthalimide is a useful research compound. Its molecular formula is C14H8ClNO2 and its molecular weight is 257.67 g/mol. The purity is usually 95%.
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properties

CAS RN

26491-49-6

Product Name

4-Chloro-N-phenylphthalimide

Molecular Formula

C14H8ClNO2

Molecular Weight

257.67 g/mol

IUPAC Name

5-chloro-2-phenylisoindole-1,3-dione

InChI

InChI=1S/C14H8ClNO2/c15-9-6-7-11-12(8-9)14(18)16(13(11)17)10-4-2-1-3-5-10/h1-8H

InChI Key

RLXKJHQKSUMZIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-chlorophthalic anhydride (9.12 g, 500 mmol), aniline (4.65 g, 50 mmol), pyridine (12.01 g, 152 mmol) and DMAc (40 mL) was heated at 70° C. for 1 hour under argon. Acetic anhydride (20.0 g, 196 mmol) was added and the solution was allowed to stir at 80° C. for a total of 4 hours. The reaction mixture was cooled to ca. 5° C. and the crystalline solid removed by filtration, washed with acetone and methanol and dried in vacuo to give 9.0 g (70%) product which was recrystallized from acetic anhydride, mp 187°-189° C., (liturature melting point) 189.5°-191° C. 1H NMR(CDCl3) δ7.90 (d, J=1.6 Hz, 1), 7.88 (d, J=8.0 Hz, 1), 7.73 (dd, J=8.0, 1.6 Hz, 1), 7.50 (m, 2), 7.41 (m,3). 13C NMR (CDCl3) {1H} δ166.2, 165.9 141.1, 134.4, 133.5, 131.5, 129.9, 129.1, 128.2, 126.4, 124.9, 124.1.
Quantity
9.12 g
Type
reactant
Reaction Step One
Quantity
4.65 g
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reactant
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12.01 g
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reactant
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Quantity
40 mL
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solvent
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20 g
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reactant
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Yield
70%

Synthesis routes and methods II

Procedure details

To a suspension of 750 g of monosodium-4-chlorophthalate and 1200 ml water was added 120 ml conc. sulfuric acid. The resulting brown solution was extracted with three 400 ml portions of ether. The combined extracts were treated with carbon black, filtered and the ether distilled. The 4-chlorophthalic acid obtained was dehydrated by heating to 170°C for two hours to give 548 g of anhydride. To a solution of the anhydride in 2250 ml of xylene was added 279 g of aniline diluted with an equal weight of xylene. The solution was refluxed for 16 hours and the water formed was collected in a Dean-Stark trap. After treatment with carbon black the hot xylene solution was cooled to 5°C to give 475 g of crude 4-chloro-N-phenyl phthalimide. Recrystallization from 2000 ml toluene, twice, provided 364 g of 92% pure imide.
[Compound]
Name
anhydride
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0 (± 1) mol
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reactant
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279 g
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reactant
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2250 mL
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0 (± 1) mol
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